![molecular formula C4H7F2NO2 B2671877 2-Amino-4,4-difluorobutanoic acid CAS No. 107910-31-6](/img/structure/B2671877.png)
2-Amino-4,4-difluorobutanoic acid
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Description
2-Amino-4,4-difluorobutanoic acid (DFA) is an organic compound that has recently been studied for its potential applications in scientific research. It is a non-steroidal anti-inflammatory drug (NSAID) and has been found to have anti-inflammatory, anti-oxidant, anti-cancer and anti-microbial properties. DFA is used in a variety of laboratory experiments, such as in the synthesis of pharmaceuticals, as a reagent in organic synthesis and as an analytical tool for the determination of the concentration of various compounds.
Scientific Research Applications
Computational Chemistry and Molecular Modeling
Overview: Researchers use computational methods to predict properties and interactions.
Applications:These applications highlight the versatility and significance of 2-Amino-4,4-difluorobutanoic acid across diverse scientific disciplines. Keep in mind that ongoing research may uncover additional uses for this intriguing compound
properties
IUPAC Name |
2-amino-4,4-difluorobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO2/c5-3(6)1-2(7)4(8)9/h2-3H,1,7H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUCNIMDPZQXAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,4-difluorobutanoic acid |
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